molecular formula C16H10ClNO2 B3024445 (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 77435-90-6

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No.: B3024445
CAS No.: 77435-90-6
M. Wt: 283.71 g/mol
InChI Key: JACSENVPDSAIKG-UVTDQMKNSA-N
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Description

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound characterized by its unique molecular structure, which includes a benzylidene group, a phenyl group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazolone ring. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them useful for further research and applications.

Scientific Research Applications

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and molecular interactions.

  • Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is utilized in the development of advanced materials and chemical processes, contributing to innovations in material science and industrial chemistry.

Mechanism of Action

The mechanism by which (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (E)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

  • 2-Chlorobenzylideneacetophenone

  • 2-Phenyloxazol-5(4H)-one derivatives

Properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSENVPDSAIKG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52900-69-3
Record name NSC176375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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